Diethyl oxalacetate

Vue d'ensemble

Description

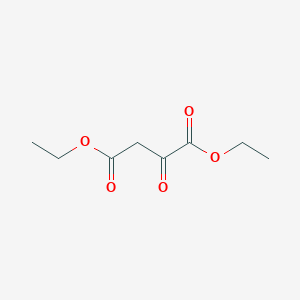

Diethyl oxalacetate (C₈H₁₂O₅, CAS 108-56-5), also known as diethyl 2-oxosuccinate, is a diester derivative of oxaloacetic acid (OAA). It is synthesized via Claisen condensation of diethyl oxalate and ethyl acetate in the presence of sodium ethoxide, yielding a sodium salt intermediate that is easily purified . This compound is widely utilized in organic synthesis, particularly in multicomponent reactions (MCRs) to generate nitrogen-containing heterocycles such as pyrrolidine-2,3-diones and 3-pyrroline-2-ones, which serve as intermediates for bioactive molecules . Additionally, this compound acts as an allosteric inhibitor of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME), with implications in cancer biology .

Méthodes De Préparation

Claisen Condensation: The Foundation of Diethyl Oxalacetate Synthesis

The synthesis of this compound primarily relies on the Claisen condensation reaction between diethyl oxalate and ethyl acetate in the presence of a strong base, typically sodium ethoxide . This method involves the deprotonation of ethyl acetate to form an enolate ion, which subsequently nucleophilically attacks the carbonyl carbon of diethyl oxalate. The reaction proceeds via the following stoichiometric equation:

Traditional Methodology

Historically, sodium this compound was synthesized by dissolving metallic sodium in ethanol to generate sodium ethoxide, followed by the gradual addition of diethyl oxalate and ethyl acetate at low temperatures (0–15°C) . The mixture was stirred for 2–4 hours under cooling, after which it was heated to reflux (70–80°C) to complete the condensation and deprotonation . Despite its feasibility, this method faced challenges in scalability due to prolonged reaction times, excessive handling of reactive sodium metal, and difficulties in controlling exothermic side reactions .

Improved Reverse Addition Protocol

To address the limitations of the traditional approach, an optimized method was developed, emphasizing the reverse addition of sodium ethoxide to pre-mixed diethyl oxalate and ethyl acetate . This procedural inversion significantly enhances reaction efficiency and safety.

Reaction Conditions and Parameters

The improved protocol involves the following critical steps:

-

Cooling Phase : A mixture of diethyl oxalate and ethyl acetate is cooled to 0–15°C in a reactor equipped with mechanical stirring and temperature control .

-

Sodium Ethoxide Addition : A 18–21% sodium ethoxide solution in ethanol is added dropwise to maintain the reaction temperature below 15°C .

-

Cold Stirring : The mixture is stirred for 4 hours at 5–15°C to ensure complete enolate formation and condensation .

-

Heating Phase : The reaction is heated to 70–80°C for 30 minutes to finalize deprotonation and product stabilization .

-

Isolation : The resulting paste is filtered, washed with ethanol, and vacuum-dried to yield crystalline sodium this compound .

Table 1: Comparative Analysis of Traditional vs. Improved Methods

Critical Factors Influencing Synthesis Efficiency

Solvent Selection

The reaction medium plays a pivotal role in solubilizing reactants and moderating reactivity. Ethanol is the preferred solvent due to its compatibility with sodium ethoxide, though aromatic hydrocarbons like toluene may be used to minimize side reactions .

Stoichiometry and Purity

Equimolar ratios of diethyl oxalate, ethyl acetate, and sodium ethoxide are essential for maximizing yield . Deviations from stoichiometry result in unreacted starting materials or byproducts. Additionally, the use of freshly distilled diethyl oxalate minimizes impurities that could inhibit enolate formation .

Temperature Management

Maintaining temperatures below 15°C during sodium ethoxide addition prevents thermal degradation of reactants and ensures controlled enolate generation . Subsequent heating to 70–80°C facilitates product crystallization and stabilizes the sodium salt .

Experimental Validation and Case Studies

Example 1: Standard Improved Protocol

A mixture of 150 g diethyl oxalate and 91.1 g ethyl acetate was cooled to 0–15°C, followed by dropwise addition of 325 g of 21% sodium ethoxide in ethanol . After 4 hours of cold stirring and 30 minutes of reflux, the product was isolated to yield 153.3 g (85%) of sodium this compound .

Example 2: Seeding for Enhanced Crystallization

Replicating Example 1 with 0.2 g of seed crystals during cooling accelerated crystallization but introduced filtration challenges due to rapid solid formation . This underscores the need for optimized seeding protocols in large-scale operations .

Table 2: Synthesis Outcomes from Patent Examples

| Example | Diethyl Oxalate (g) | Ethyl Acetate (g) | NaOEt Solution (g) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 150 | 91.1 | 325 | 153.3 | 98.5 |

| 2 | 150 | 91.0 | 325 | 152.2 | 97.8 |

Challenges and Mitigation Strategies

Filtration Difficulties

Rapid crystallization, as observed in seeded reactions, can clog filters and prolong isolation . Gradual cooling and the use of anti-solvents like chilled ethanol mitigate this issue .

Moisture Sensitivity

Sodium ethoxide’s hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis . Reactions should be conducted under nitrogen or argon atmospheres to exclude moisture .

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl oxalacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetic acid.

Reduction: It can be reduced to form diethyl malate.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are commonly used under basic or acidic conditions.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: Diethyl malate.

Substitution: Various substituted oxalacetates and pyrazole derivatives

Applications De Recherche Scientifique

Chemical Synthesis

Diethyl oxalacetate is widely utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Spiro Compounds : DEO is employed in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives] through a one-pot reaction involving isatins and malononitrile. This reaction showcases DEO's role in creating complex molecular architectures essential for drug development .

- Production of Functionalized Pyrrolidines : It acts as a precursor for 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, which are important in medicinal chemistry.

| Reaction Type | Product | Reference |

|---|---|---|

| One-pot synthesis | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles | Tetrahedron Letters |

| Multi-component reaction | Functionalized pyrrolidines | Organic Communications |

Biological Applications

In biological research, DEO is integral to studying metabolic pathways and enzyme interactions:

- Metabolic Pathways : DEO participates in gluconeogenesis and the citric acid cycle, making it valuable for understanding metabolic processes at the cellular level.

- Cytotoxicity Studies : Research indicates that DEO exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown its potential as an anticancer agent, particularly against breast cancer cells, highlighting its therapeutic implications.

Pharmaceutical Applications

DEO serves as an intermediate in the synthesis of pharmaceutical compounds:

- Active Pharmaceutical Ingredient : It is used to prepare oxaloacetic acid and other pharmaceutical intermediates, contributing to the development of drugs targeting metabolic disorders .

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Thermo Scientific |

| Anticancer research | Cytotoxicity against cancer cell lines | Tetrahedron Letters |

Industrial Applications

In industry, DEO finds applications in:

- Dyes and Herbicides Production : It is utilized in synthesizing various dyes and herbicides, showcasing its importance in agrochemical formulations.

- Environmental Chemistry : The compound is also being explored for its potential in developing eco-friendly synthetic techniques due to its versatility and reactivity .

Case Study 1: Synthesis of Orotic Acid

A notable study involved the condensation of this compound with S-methylthiourea to synthesize orotic acid. This method highlights DEO's role in producing vital biochemical compounds efficiently .

Case Study 2: Cytotoxicity Assessment

In a series of cytotoxicity assessments conducted on breast cancer cell lines, modifications to DEO derivatives demonstrated enhanced therapeutic potential. This study underscores the importance of structural variations in optimizing anticancer efficacy.

Mécanisme D'action

Diethyl oxalacetate exerts its effects through various biochemical pathways. It is involved in the citric acid cycle, where it reacts with acetyl-CoA to form citrate, catalyzed by citrate synthase. It also participates in gluconeogenesis, the urea cycle, and amino acid synthesis. The compound acts as an inhibitor of complex II in the electron transport chain, affecting cellular respiration .

Comparaison Avec Des Composés Similaires

Diethyl oxalacetate exhibits distinct chemical and biological properties compared to structurally related compounds. Below is a detailed analysis:

Oxaloacetate (OAA)

- Tautomerism and Enzyme Interactions: OAA undergoes spontaneous keto-enol tautomerism, which is slow without catalysts like Tris base or hydroxyl ions . The keto form of OAA is the active substrate for enzymes such as malate dehydrogenase (MDH), citrate synthase, and glutamate-oxalacetate transaminase . This compound, however, lacks free carboxyl groups, rendering it incapable of direct participation in these enzymatic reactions.

- Inhibitory Effects :

OAA strongly inhibits succinate oxidation in mitochondrial systems , whereas this compound’s ester groups reduce its interference in such pathways.

Diethyl Fumarate and Maleate

- Allosteric Inhibition :

this compound shows superior inhibitory activity against m-NAD(P)-ME compared to diethyl fumarate or maleate. For instance, diethyl fumarate exhibits minimal inhibition (IC₅₀ > 10 mM), while this compound’s IC₅₀ is 2.5 mM . - Structural Influence :

The ethyl ester groups in this compound enhance its lipophilicity and binding affinity to the enzyme’s allosteric site, unlike the planar structures of fumarate/maleate derivatives .

Dialkyl Acetylenedicarboxylates

- Synthetic Efficiency :

In MCRs, this compound outperforms dialkyl acetylenedicarboxylates in synthesizing polysubstituted 3-hydroxy-3-pyrroline-2-ones. For example, using this compound with benzaldehyde and aniline yields 86% product under optimized conditions, compared to lower efficiencies with acetylenedicarboxylates .

Other Esters (Ethyl Pyruvate, Diethyl Succinate)

- Biological Activity :

this compound inhibits sporulation in biological systems, similar to ethyl pyruvate and diethyl succinate. However, ethyl acetate and triethyl citrate lack such activity, highlighting the importance of the oxalacetate backbone .

Data Tables

Table 1: Inhibition Profiles of this compound and Analogues

*Ki values vary with pH.

Key Research Findings

Allosteric Inhibition : this compound’s inhibition of m-NAD(P)-ME is reversible by fumarate, suggesting competitive binding at the dimer interface .

Stereochemical Utility : In MCRs, chiral amines paired with this compound enable stereoselective synthesis of pyrrolidine-2,3-diones .

Tautomerism Differences: Unlike OAA, this compound’s ester groups prevent catalytic tautomerism, making it unsuitable for enzymatic assays requiring keto-enol interconversion .

Activité Biologique

Diethyl oxalacetate (DEO) is a versatile compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, including its role as an allosteric inhibitor, its cytotoxic effects on cancer cells, and its utility in synthetic chemistry.

This compound is an ester derivative of oxalic acid, characterized by the following chemical structure:

This compound features two ethyl groups attached to the oxalate moiety, which contributes to its reactivity and biological interactions.

Allosteric Inhibition of m-NAD(P)-ME

One of the most notable biological activities of this compound is its function as an allosteric inhibitor of the enzyme m-NAD(P)-ME (malic enzyme). Research indicates that DEO can significantly inhibit this enzyme's activity, with an IC50 value of approximately 2.5 mM. The inhibition occurs through competitive binding at the allosteric site, which prevents the conformational changes necessary for enzyme activation.

Key Findings:

- IC50 Value: 2.5 mM

- Mechanism: Allosteric inhibition by competing with fumarate at the dimer interface.

- Effect on Enzyme Activity: The presence of fumarate can partially restore enzyme activity inhibited by DEO, indicating a dynamic interaction between these compounds .

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies demonstrate that DEO exhibits potent cytotoxic effects against breast cancer cells, highlighting its potential as an anticancer agent.

Cytotoxicity Data:

- Cell Lines Tested: Normal and breast cancer cell lines.

- Observations: All tested compounds derived from DEO showed significant cytotoxicity, suggesting that modifications to DEO can enhance its therapeutic potential .

Synthetic Applications

In addition to its biological activities, this compound serves as a valuable reagent in organic synthesis. It has been employed in reactions to produce functionalized compounds, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]. This highlights DEO's dual role in both biological and synthetic chemistry contexts.

Synthetic Reaction Example:

- Reagent Used: this compound sodium salt.

- Product Obtained: Functionalized spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles].

- Significance: Demonstrates the utility of DEO in creating complex molecular architectures .

Case Studies and Research Findings

- Allosteric Inhibition Study:

- Cytotoxic Effect Assessment:

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing diethyl oxalacetate via cyclocondensation reactions?

Methodological Answer: Cyclocondensation reactions involving this compound often require precise stoichiometric control and catalyst selection. For example, phenylhydrazine reacts with this compound under sodium salt formation to yield heterocyclic compounds like Acid Orange 137 or Reactive Black 31 derivatives. Key considerations include:

- Maintaining anhydrous conditions to prevent hydrolysis of the ester groups.

- Optimizing reaction temperature (e.g., room temperature for sodium this compound in ethanol).

- Monitoring pH to stabilize intermediates, as seen in the synthesis of 3-pyrroline-2-ones using citric acid as a catalyst .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer: Characterization typically involves:

- Infrared (IR) Spectroscopy : Peaks at 1675–1640 cm⁻¹ indicate carbonyl groups (e.g., cyclic amides or esters) .

- NMR Analysis :

- ¹H NMR : Signals for ethoxy groups (δ 1.2–1.4 ppm, triplets) and α-protons near carbonyls (δ 3.5–4.5 ppm).

- ¹³C NMR : Distinct peaks for ester carbonyls (~170 ppm) and ketone carbonyls (~200 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z 188 (for this compound) and fragmentation patterns confirming decarboxylation or cyclization products .

Q. What purification techniques are effective for this compound?

Methodological Answer:

- Distillation : Effective due to its boiling point (254.2°C at 760 mmHg) .

- Recrystallization : Use non-polar solvents (e.g., hexane) for high-purity crystals.

- Chromatography : Silica gel column chromatography for separating reaction byproducts, especially in heterocyclic syntheses .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer: this compound acts as a versatile precursor in multicomponent reactions. For example:

- 3-Pyrroline-2-ones : Reacts with benzaldehyde and aniline in ethanol, catalyzed by citric acid, yielding 42–86% products depending on sodium this compound stoichiometry .

- Azaindoles : Catalytic hydrogenation followed by cyclization with phosphorus pentoxide produces 6-azaindole derivatives, confirmed via IR and NMR .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory effects in metabolic studies be resolved?

Methodological Answer: In mitochondrial studies, oxalacetate inhibits succinate oxidation but not pyruvate oxidation. To resolve contradictions:

- Time-Dependent Assays : Monitor inhibition relief due to oxalacetate decarboxylation to pyruvate .

- Cofactor Modulation : Test ATP or Mg²⁺ effects, as ATP reverses inhibition by chelating Ca²⁺ .

- Enzyme-Specific Probes : Use purified malate dehydrogenase (MDH) or citrate synthase (CS) to isolate interference .

Q. How can reaction conditions be optimized for high-yield this compound-based syntheses?

Methodological Answer:

- Stoichiometric Ratios : Doubling sodium this compound (2 equiv.) in pyrroline-2-one synthesis increases yields from 35% to 86% .

- Solvent Choice : Absolute ethanol enhances cyclocondensation efficiency compared to polar aprotic solvents .

- Catalyst Screening : Phosphorus pentoxide in xylene enables exclusive cyclization to azaindoles, avoiding side products .

Q. What mechanistic insights exist for this compound in enzyme-catalyzed reactions?

Methodological Answer:

- Citrate Synthase (CS) : this compound analogs bind to CS active sites, competing with oxaloacetate. Kinetic assays (e.g., DTNB colorimetry) track CoA-SH release .

- Oxalacetate Acetylhydrolase (OAH) : Hydrolyzes oxalacetate to oxalate and acetate; structural studies reveal conserved active-site residues (e.g., Arg³⁰⁰) critical for catalysis .

Q. How can instability issues of this compound during storage be mitigated?

Methodological Answer:

- Sodium Salt Form : this compound sodium salt (CAS 40876-98-0) improves stability due to reduced hygroscopicity .

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C, avoiding light and moisture .

Q. What computational modeling approaches predict this compound’s reactivity?

Methodological Answer:

Propriétés

IUPAC Name |

diethyl 2-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXYSCUOABNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148351 | |

| Record name | Diethyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS] | |

| Record name | Diethyl oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-56-5 | |

| Record name | Diethyl oxalacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxalacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl oxalacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oxalacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL OXALACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S56468G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.